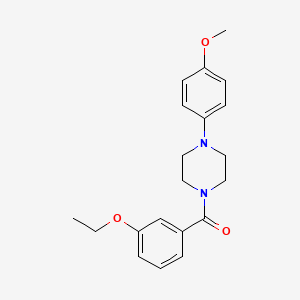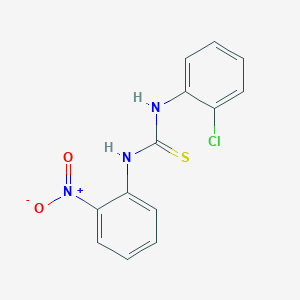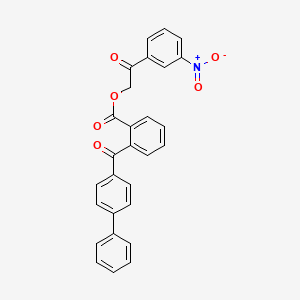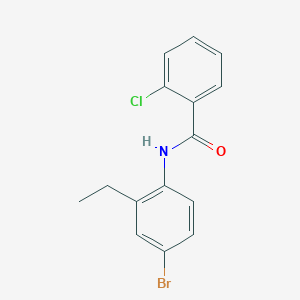
ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate
Descripción general
Descripción
Ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate (EMPTC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPTC is a derivative of thiophene, which is a heterocyclic compound composed of a five-membered ring containing four carbon atoms and one sulfur atom.
Mecanismo De Acción
The mechanism of action of ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes such as topoisomerase and acetylcholinesterase. This inhibition leads to the disruption of DNA replication and cell division, ultimately leading to cell death. This compound has also been found to have anti-inflammatory and anti-oxidative properties, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of certain enzymes, leading to the disruption of DNA replication and cell division. Physiologically, this compound has been found to induce apoptosis in cancer cells, inhibit inflammation, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate in lab experiments is its potential as an anti-tumor agent. This compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Another advantage of using this compound is its insecticidal and herbicidal properties, which make it a potential candidate for pest control.
One limitation of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to both cancer cells and normal cells, making it difficult to determine the optimal dosage for treatment. Another limitation of using this compound is its potential to cause environmental damage. This compound has been found to have herbicidal properties, which may lead to the destruction of non-target plants.
Direcciones Futuras
There are several future directions for the research of ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate. One direction is to further investigate its potential as an anti-tumor agent. Studies can be conducted to determine the optimal dosage and administration method for this compound in cancer treatment. Another direction is to investigate its potential as a herbicide. Studies can be conducted to determine the effectiveness of this compound in weed control and its potential environmental impact. Additionally, more research can be conducted on the mechanism of action of this compound to better understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethyl 5-acetyl-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-tumor agent. Studies have demonstrated that this compound can induce apoptosis (cell death) in cancer cells by inhibiting the activity of certain enzymes. This compound has also been found to have anti-inflammatory and anti-oxidative properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, this compound has been shown to have insecticidal properties. Studies have demonstrated that this compound can inhibit the activity of certain enzymes in insects, leading to their death. This compound has also been found to have herbicidal properties, making it a potential candidate for weed control.
In material science, this compound has been used as a precursor for the synthesis of various compounds such as polymers and metal complexes. This compound has also been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propiedades
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-5-7-8-11(18)16-14-12(15(19)20-6-2)9(3)13(21-14)10(4)17/h5-8H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRAWSXBNVEVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C(=O)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B4792678.png)



![3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)

![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)
![N-(2-bromophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4792756.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)
![N-2,1,3-benzothiadiazol-4-yl-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792767.png)

